molecular formula C10H15N3 B2621487 2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine CAS No. 1866279-07-3

2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine

Cat. No.: B2621487
CAS No.: 1866279-07-3
M. Wt: 177.251
InChI Key: BSJJQPFCCCDPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine is a small organic molecule featuring a pyridine core substituted at the 3-position with an ethylamine side chain and at the 6-position with an azetidine ring. Azetidine, a four-membered saturated heterocycle containing one nitrogen atom, introduces significant steric and electronic effects due to its ring strain and compact structure.

Properties

IUPAC Name

2-[6-(azetidin-1-yl)pyridin-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-5-4-9-2-3-10(12-8-9)13-6-1-7-13/h2-3,8H,1,4-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJJQPFCCCDPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866279-07-3
Record name 2-[6-(azetidin-1-yl)pyridin-3-yl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine can be compared to analogs with variations in the heterocyclic substituent on the pyridine ring. Below is a detailed analysis:

Key Structural Variations

Its compact size may reduce steric hindrance compared to larger rings. Pyrrolidine (5-membered ring): In 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine (CAS 910411-78-8), the pyrrolidine ring offers greater stability and a larger hydrophobic surface, which could improve lipid solubility . Piperazine (6-membered ring): Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine (CAS 1199782-51-8) contains a piperazine group, providing two nitrogen atoms for hydrogen bonding and increased polarity .

Electronic Effects: Fluorine-substituted analogs (e.g., 1-(6-Fluoropyridin-3-yl)ethan-1-amine, CAS 905587-45-3) exhibit enhanced electronegativity, influencing electronic distribution and metabolic stability .

Physicochemical Properties

Compound Name Molecular Weight Substituent (Position 6) Physical State (Observed) Key Features
This compound ~177.28* Azetidine Not reported High ring strain, compact structure
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine 191.28 Pyrrolidine Not reported Increased hydrophobicity, stability
1-(6-Fluoropyridin-3-yl)ethan-1-amine 140.16 Fluorine Liquid (oil/gel) Electronegative, metabolic resistance
Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine 220.31 Piperazine Not reported Dual hydrogen-bonding sites

*Estimated based on structural similarity to pyrrolidine analog .

Biological Activity

2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine is a compound with significant potential in medicinal chemistry due to its unique structural features, which include an azetidine ring, a pyridine ring, and an ethanamine group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N3, with a molecular weight of approximately 177.25 g/mol. The compound's structure is characterized by:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Pyridine Ring : A six-membered aromatic ring that enhances the compound's interaction with biological targets.
  • Ethanamine Group : A functional group that may influence the pharmacokinetics and pharmacodynamics of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptors associated with neurotransmission or other signaling pathways.

Understanding these mechanisms requires detailed studies on binding affinities and selectivity towards specific targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related azetidine derivatives demonstrate activity against various bacterial strains, including multi-drug resistant Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) .

Anticancer Properties

The compound has been explored for its potential anticancer effects. In vitro studies suggest that azetidine-containing compounds can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of apoptosis-related proteins .

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of azetidine derivatives, it was found that compounds structurally related to this compound inhibited cell growth in various cancer cell lines, including MGC-803 and PC-3. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how azetidine derivatives exert their effects on cancer cells. The results indicated that these compounds could arrest the cell cycle at the G2/M phase, leading to reduced colony formation and increased apoptosis .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesBiological Activity
2-(Pyridin-3-yl)ethanamineLacks azetidine ringModerate antimicrobial
3-(Azetidin-1-yl)pyridineContains azetidine but lacks ethanamineLimited anticancer activity
2-[6-(Azetidin-1-yl)pyridin-3-yl]ethanamine Unique combination of azetidine and ethanaminePromising antimicrobial and anticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.